molecular formula C13H13F3O3 B1325324 6-Oxo-6-(2-trifluoromethylphenyl)hexanoic acid CAS No. 951888-87-2

6-Oxo-6-(2-trifluoromethylphenyl)hexanoic acid

Cat. No.: B1325324
CAS No.: 951888-87-2
M. Wt: 274.23 g/mol
InChI Key: WZBTYVSWZZCRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo-6-(2-trifluoromethylphenyl)hexanoic acid is an organic compound with the molecular formula C13H13F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-6-(2-trifluoromethylphenyl)hexanoic acid typically involves the reaction of 2-trifluoromethylbenzaldehyde with a suitable alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-6-(2-trifluoromethylphenyl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Oxo-6-(2-trifluoromethylphenyl)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Oxo-6-(2-trifluoromethylphenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-6-(2-fluorophenyl)hexanoic acid
  • 6-Oxo-6-(2-chlorophenyl)hexanoic acid
  • 6-Oxo-6-(2-bromophenyl)hexanoic acid

Uniqueness

6-Oxo-6-(2-trifluoromethylphenyl)hexanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

6-oxo-6-[2-(trifluoromethyl)phenyl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c14-13(15,16)10-6-2-1-5-9(10)11(17)7-3-4-8-12(18)19/h1-2,5-6H,3-4,7-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBTYVSWZZCRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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